molecular formula C17H20N5O14P3 B12389592 [(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate

[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate

Cat. No.: B12389592
M. Wt: 611.3 g/mol
InChI Key: FMBRQUNEWFSXNA-ZIWBQIBKSA-N
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Description

The compound [(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate is a complex organic molecule with significant biological and chemical properties It is structurally characterized by the presence of a purine base, a ribose sugar, and a benzoate group, making it a nucleoside analogue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and phosphorylation. The key steps typically include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using silyl or acyl protecting groups.

    Coupling Reaction: The protected ribose is coupled with the purine base (adenine) using a glycosylation reaction.

    Phosphorylation: The hydroxyl groups are phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidites.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of automated synthesizers for the coupling and phosphorylation steps, as well as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: The compound is studied for its role in DNA and RNA synthesis and repair.

    Medicine: It has potential therapeutic applications as an antiviral or anticancer agent.

    Industry: It is used in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of [(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate involves its incorporation into nucleic acids. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, disrupting normal synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    Tenofovir: A nucleotide analogue used as an antiviral agent.

    Adefovir: Another nucleotide analogue with antiviral properties.

    Cidofovir: Used in the treatment of viral infections.

Uniqueness

[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate: is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its benzoate group also provides additional chemical properties that can be exploited for therapeutic applications.

Properties

Molecular Formula

C17H20N5O14P3

Molecular Weight

611.3 g/mol

IUPAC Name

[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate

InChI

InChI=1S/C17H20N5O14P3/c18-14-11-15(20-7-19-14)22(8-21-11)16-12(23)13(34-17(24)9-4-2-1-3-5-9)10(33-16)6-32-38(28,29)36-39(30,31)35-37(25,26)27/h1-5,7-8,10,12-13,16,23H,6H2,(H,28,29)(H,30,31)(H2,18,19,20)(H2,25,26,27)/t10-,12?,13+,16-/m1/s1

InChI Key

FMBRQUNEWFSXNA-ZIWBQIBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H](C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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